

Unveiling Leghemoglobin II in Parasponia: A Technical Guide to its Discovery and Isolation

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Compound of Interest

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This technical guide provides an in-depth overview of the discovery, characterization, and isolation of **leghemoglobin II** from the root nodules of *Parasponia*, a non-leguminous plant capable of nitrogen-fixing symbiosis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows related to this unique plant hemoglobin.

Discovery and Characterization of *Parasponia* Leghemoglobin II

The presence of hemoglobin in the nitrogen-fixing root nodules of *Parasponia rigida* was a significant discovery, revealing that these oxygen-carrying proteins are not exclusive to legumes. Subsequent research identified two distinct hemoglobin isoforms, designated hemoglobin I and hemoglobin II.^[1] These isoforms are functionally similar to leghemoglobins found in legumes, playing a crucial role in oxygen transport to the symbiotic rhizobia.

A pivotal study by Kortt, Trinick, and Appleby in 1988 elucidated the primary structures of both hemoglobin I and II from *Parasponia rigida*.^[1] Their work revealed that **leghemoglobin II** is a monomeric protein with a molecular weight of approximately 18,700 Daltons.^[1] The two isoforms are highly homologous, differing by only a single amino acid substitution: an arginine at position 85 in hemoglobin I is replaced by a glutamine in hemoglobin II.^[1] This subtle change is responsible for the observed difference in their isoelectric points.^[1]

Quantitative Data Summary

The key physicochemical properties of *Parasponia rigida* leghemoglobin I and II are summarized in the table below for direct comparison.

Property	Leghemoglobin I	Leghemoglobin II	Reference
Isoelectric Point (pI)	6.15	5.64	[1]
Molecular Weight (Mr)	~18,700 Da	~18,700 Da	[1]
Number of Amino Acids	161	161	[1]
Amino Acid at Position 85	Arginine	Glutamine	[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of **leghemoglobin II** from *Parasponia* root nodules. These protocols are based on established protein purification techniques and the specific characteristics of *Parasponia* hemoglobins.

Nodule Harvesting and Homogenization

- **Nodule Collection:** Excise fresh, healthy root nodules from *Parasponia* plants.
- **Washing:** Thoroughly wash the nodules with distilled water to remove soil and other debris.
- **Homogenization:** Homogenize the nodules in a pre-chilled mortar and pestle with a suitable extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone). The buffer-to-nodule ratio should be approximately 3:1 (v/w).
- **Filtration:** Filter the homogenate through several layers of cheesecloth to remove large cellular debris.
- **Centrifugation:** Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C to pellet bacteroids and remaining cell fragments.

- **Supernatant Collection:** Carefully decant and collect the clear red supernatant containing the soluble leghemoglobins.

Ammonium Sulfate Precipitation

- **Fractional Precipitation:** While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve 50% saturation. Allow the protein to precipitate for at least 30 minutes.
- **Centrifugation:** Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
- **Further Precipitation:** To the supernatant, add additional solid ammonium sulfate to bring the final concentration to 80% saturation. Allow precipitation to occur for at least 1 hour.
- **Pellet Collection:** Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and retain the protein pellet.
- **Resuspension and Dialysis:** Resuspend the pellet in a minimal volume of the desired chromatography buffer (e.g., 20 mM Tris-HCl, pH 8.5) and dialyze extensively against the same buffer to remove excess ammonium sulfate.

Anion-Exchange Chromatography for Isoform Separation

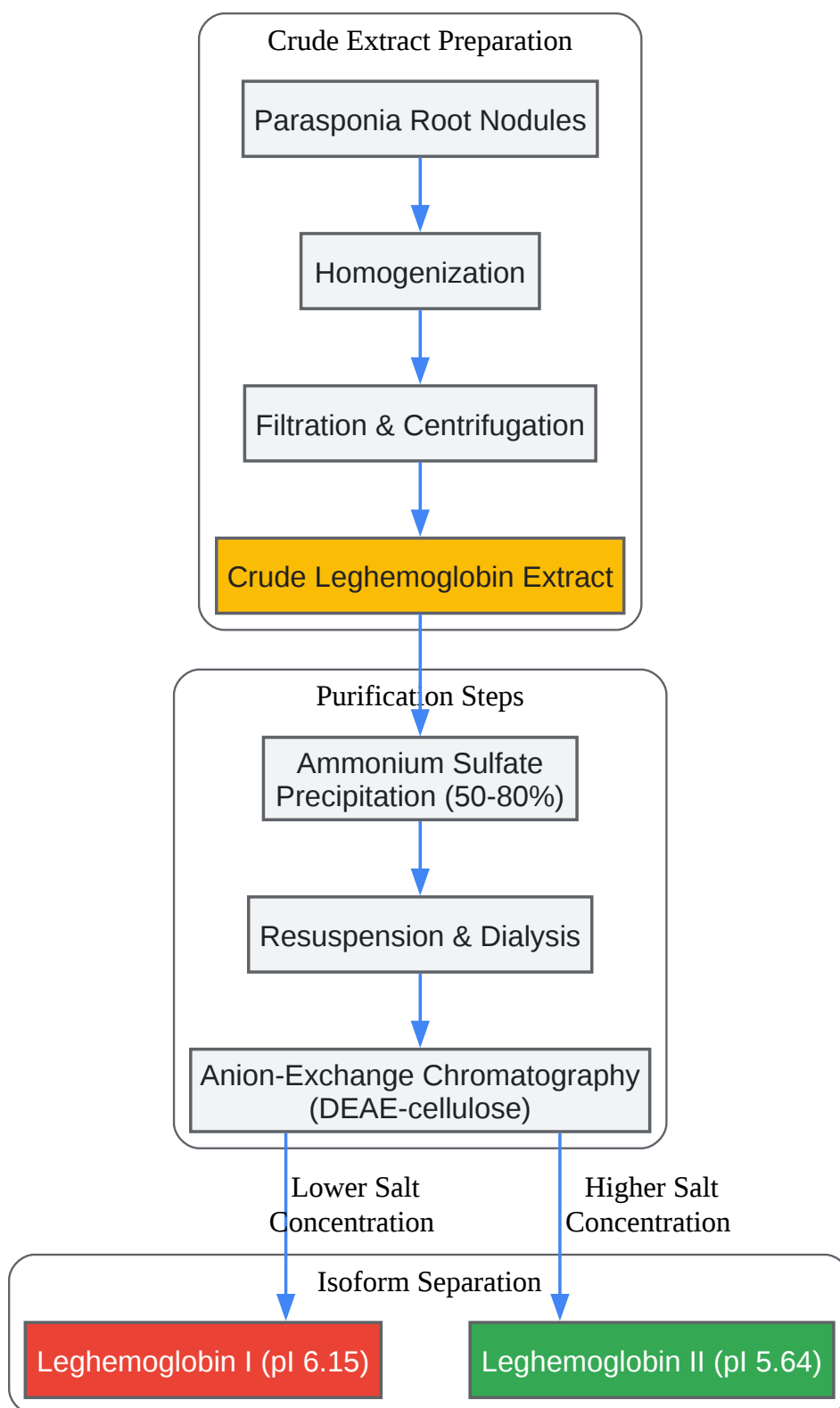
The separation of leghemoglobin I and II is achieved by anion-exchange chromatography, exploiting their different isoelectric points.

- **Column Equilibration:** Equilibrate a DEAE-cellulose or a similar anion-exchange column with the starting buffer (e.g., 20 mM Tris-HCl, pH 8.5).
- **Sample Loading:** Apply the dialyzed protein sample to the equilibrated column.
- **Elution:** Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the starting buffer).
- **Fraction Collection:** Collect fractions throughout the elution process.

- **Analysis:** Monitor the absorbance of the fractions at 415 nm (Soret peak for heme proteins) to identify protein-containing fractions. Analyze the fractions by isoelectric focusing or native PAGE to distinguish between leghemoglobin I and II. Due to its lower pI, **leghemoglobin II** will bind more tightly to the anion-exchange resin and elute at a higher salt concentration than leghemoglobin I.
- **Pooling and Concentration:** Pool the fractions containing pure **leghemoglobin II** and concentrate the protein using ultrafiltration.

Visualizing the Experimental Workflow

The logical flow of the isolation and purification process is depicted in the following diagram.



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Caption: Workflow for the isolation and separation of Leghemoglobin I and II.

Conclusion

The discovery and characterization of **leghemoglobin II** in *Parasponia* have provided valuable insights into the evolution and function of symbiotic hemoglobins in the plant kingdom. The methodologies outlined in this guide offer a framework for the reproducible isolation of this specific isoform, enabling further research into its unique biochemical properties and its role in nitrogen fixation. Future studies may focus on a more detailed kinetic analysis of oxygen binding to **leghemoglobin II** and its potential applications in biotechnology and agriculture.

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References

- 1. Purification of leghemoglobin from nodules of *Crotalaria* infected with *Rhizobium* - PubMed [pubmed.ncbi.nlm.nih.gov]
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